N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
Overview
Description
“N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” is a synthetic organic compound that features a benzodioxole moiety and a fluorinated indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Fluorinated Indole Group: The indole ring can be synthesized via Fischer indole synthesis, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Coupling Reaction: The benzodioxole and fluorinated indole intermediates are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the oxoacetamide.
Substitution: Electrophilic substitution reactions might occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products Formed
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted benzodioxole or indole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological pathways due to its unique structure.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2H-1,3-Benzodioxol-5-yl)-2-(6-chloro-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
The presence of the fluorine atom in “N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” might confer unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-9-1-3-11-12(7-19-13(11)5-9)16(21)17(22)20-10-2-4-14-15(6-10)24-8-23-14/h1-7,19H,8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUUOGXPODQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=C3C=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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